Tert-butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate: is a 4-aryl piperidine compound. It is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in medicinal chemistry due to its role in optimizing the drug-like properties of bifunctional protein degraders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl group: This is often done using tert-butyl chloroformate in the presence of a base.
Attachment of the aminomethylphenyl group: This step involves the reaction of the piperidine derivative with 4-(aminomethyl)phenol under suitable conditions to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group.
Reduction: Reduction reactions can be performed on the piperidine ring or the phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Products may include oxidized derivatives of the aminomethyl group.
Reduction: Reduced forms of the piperidine or phenyl groups.
Substitution: Substituted derivatives at the aminomethyl group.
Scientific Research Applications
Chemistry: : The compound is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells .
Biology: : In biological research, it is used to study protein-protein interactions and the mechanisms of protein degradation.
Medicine: : The compound’s role in PROTACs makes it valuable in drug discovery and development, particularly for targeting diseases caused by aberrant protein function.
Industry: : In the pharmaceutical industry, it is used in the development of new therapeutic agents with improved efficacy and safety profiles.
Mechanism of Action
The compound functions as a linker in PROTACs, facilitating the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is crucial for maintaining protein homeostasis within cells.
Comparison with Similar Compounds
4-Amino-1-Boc-piperidine: Another piperidine derivative used in similar applications.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used in the synthesis of various pharmaceutical compounds.
Uniqueness: Tert-butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate is unique due to its specific structure, which provides a balance of flexibility and rigidity. This balance is crucial for the effective formation of ternary complexes in PROTACs, enhancing their ability to target and degrade specific proteins .
Properties
IUPAC Name |
tert-butyl 4-[[4-(aminomethyl)phenyl]methoxy]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)20-10-8-16(9-11-20)22-13-15-6-4-14(12-19)5-7-15/h4-7,16H,8-13,19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWAUTDCSSMVGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656432 | |
Record name | tert-Butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946409-35-4 | |
Record name | tert-Butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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